

N-Methoxy-N-methylnicotinamide-13C6 CAS number and molecular weight

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Compound of Interest

Compound Name: *N-Methoxy-N-methylnicotinamide-13C6*

Cat. No.: B15597684

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Technical Guide: N-Methoxy-N-methylnicotinamide-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Methoxy-N-methylnicotinamide-13C6**, a stable isotope-labeled derivative of a Weinreb amide, valuable for applications in drug metabolism, pharmacokinetics (DMPK), and as an analytical standard.

Core Compound Data

The following table summarizes the key quantitative data for **N-Methoxy-N-methylnicotinamide-13C6** and its unlabeled counterpart for easy comparison.

Property	N-Methoxy-N-methylnicotinamide-13C6	N-Methoxy-N-methylnicotinamide
CAS Number	95091-91-1 (for the unlabeled compound)	95091-91-1[1][2]
Molecular Formula	C ₂ ¹³ C ₆ H ₁₀ N ₂ O ₂	C ₈ H ₁₀ N ₂ O ₂ [1][2]
Molecular Weight	172.13 (calculated)	166.18[1][2]
Synonyms	N-Methoxy-N-methyl-3-pyridinecarboxamide-13C6	3-Pyridinecarboxamide, N-methoxy-N-methyl-[1]
Primary Application	Analytical standard for HPLC, research in drug development. [3]	Organic building block.[2]

Note: Isotopically labeled compounds are often referenced by the CAS number of the parent, unlabeled compound.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **N-Methoxy-N-methylnicotinamide-13C6** are not widely published, the following methodologies are based on established principles for the synthesis of Weinreb amides and the analysis of related nicotinamide derivatives.

Proposed Synthesis Protocol: Weinreb Amide Formation

The synthesis of **N-Methoxy-N-methylnicotinamide-13C6** can be achieved via the Weinreb amide synthesis, a reliable method for forming ketones and aldehydes. This proposed protocol starts with commercially available nicotinic acid labeled with carbon-13.

Reaction:



Materials:

- Nicotinic acid- $^{13}\text{C}_6$
- N,O-Dimethylhydroxylamine hydrochloride
- A coupling reagent (e.g., HATU, HBTU, or by conversion to the acid chloride with thionyl chloride or oxalyl chloride)
- An organic base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

Procedure:

- Activation of Carboxylic Acid:
 - Method A (Acid Chloride): Suspend Nicotinic acid- $^{13}\text{C}_6$ in anhydrous DCM. Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature until the evolution of gas ceases, indicating the formation of the nicotinoyl chloride- $^{13}\text{C}_6$.
 - Method B (Peptide Coupling): Dissolve Nicotinic acid- $^{13}\text{C}_6$ in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., diisopropylethylamine, 2.0 equivalents). Stir for 10-15 minutes to activate the carboxylic acid.
- Amide Formation: In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) in the chosen solvent and add the organic base (1.1 equivalents) to liberate the free amine. Cool this solution to 0°C.
- Reaction: Slowly add the activated nicotinic acid derivative (from step 1) to the solution of N,O-Dimethylhydroxylamine at 0°C.
- Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound is intended for use as an analytical standard, particularly for HPLC-based assays. The following is a general HPLC method for the analysis of nicotinamide-related compounds.

Instrumentation:

- HPLC system with a UV or Mass Spectrometric (MS) detector.

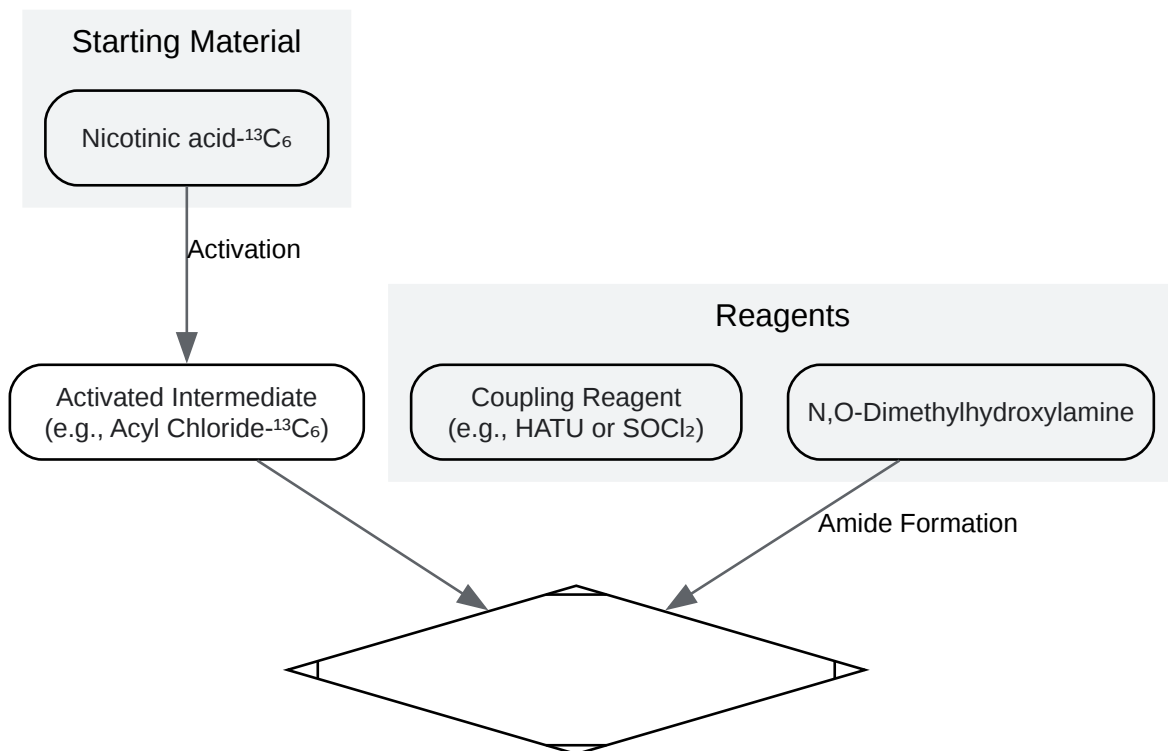
Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Nucleosil 100-C18)
- Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for better peak shape).
- Flow Rate: 1.0 mL/min
- Detection:
 - UV detection at approximately 260 nm.
 - MS detection for confirmation of mass and use in isotope dilution mass spectrometry.
- Internal Standard: For quantitative analysis, an appropriate internal standard, such as the unlabeled N-Methoxy-N-methylnicotinamide, can be used.

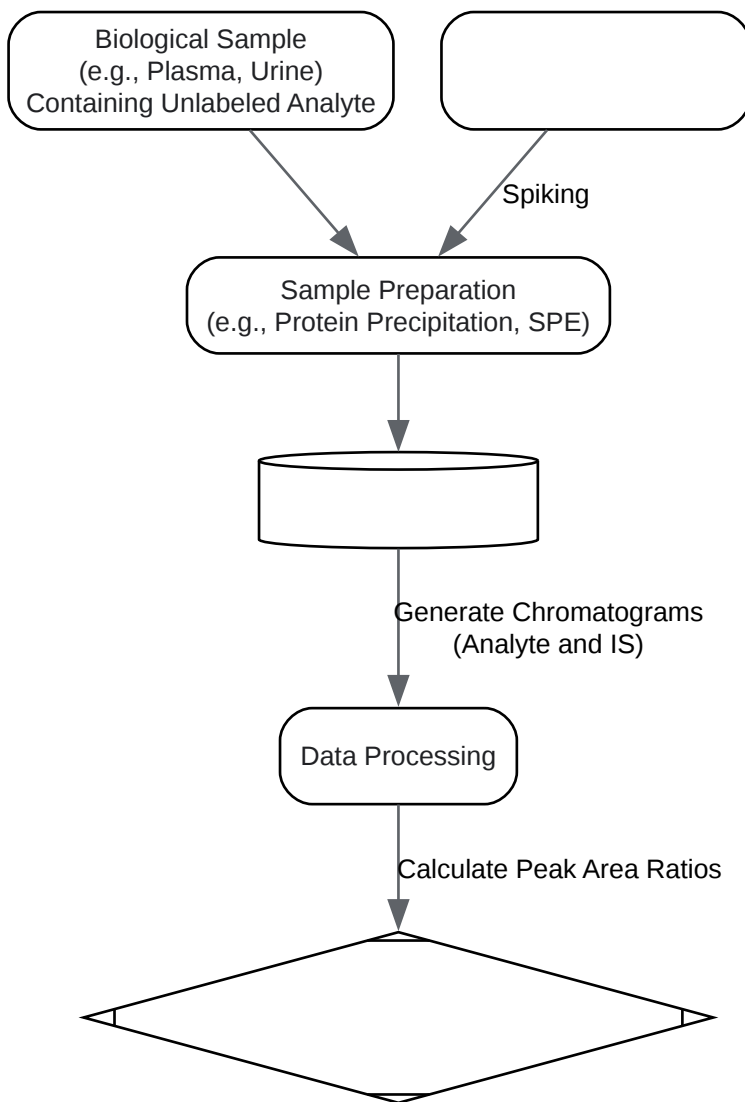
Diagrams and Workflows

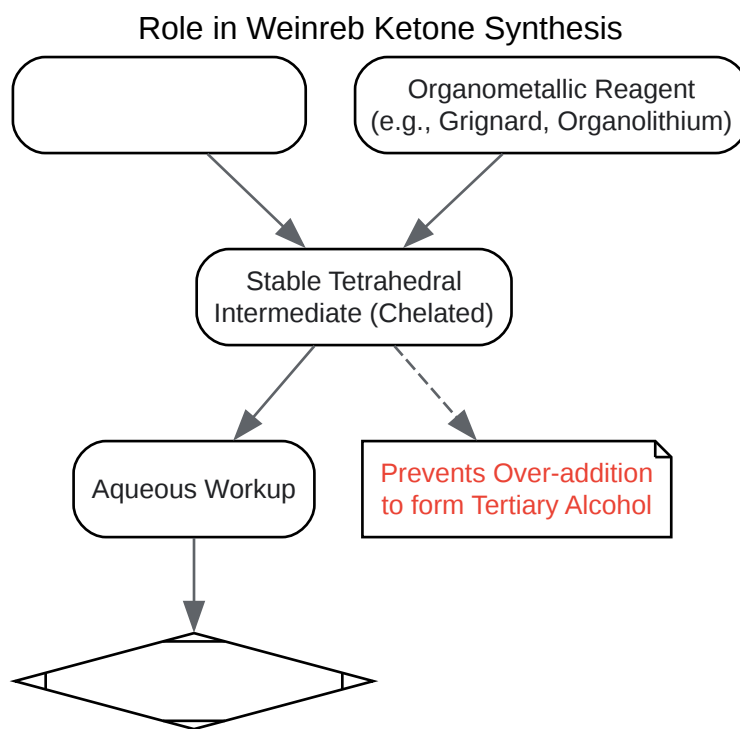
Synthesis Pathway

The following diagram illustrates the general synthetic pathway for the formation of **N-Methoxy-N-methylnicotinamide-13C6**.

Synthesis of N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$ 

Workflow for Use as an Internal Standard in LC-MS





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